1-(1,3-Benzothiazol-4-yl)ethanol
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Overview
Description
1-(1,3-Benzothiazol-4-yl)ethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with an ethanol group at the fourth position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-4-yl)ethanol typically involves the cyclization of 2-aminothiophenol with aldehydes or their derivatives. One common method includes the use of hydrogen peroxide and hydrochloric acid as catalysts in ethanol at room temperature . Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene at high pressure . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanol group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and diethylsilane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-4-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Industry: The compound is used in the production of various commercial products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyraseB, an enzyme crucial for bacterial DNA replication . The compound’s fluorescence properties are due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-4-yl)ethanol can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-tubercular agent. What sets this compound apart is its unique combination of an ethanol group with the benzothiazole ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in fluorescence and antibacterial research.
Properties
IUPAC Name |
1-(1,3-benzothiazol-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLQOBIATYNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C(=CC=C1)SC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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